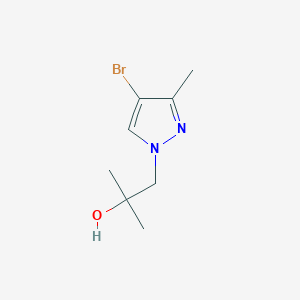

1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Description

1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS: 1008510-87-9) is a brominated pyrazole derivative with the molecular formula C₇H₁₁BrN₂O. Its structure features a 4-bromo-3-methylpyrazole moiety linked to a 2-methylpropan-2-ol group via a nitrogen atom. This compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions facilitated by its boronate ester analogs . Its purity (>97%) and commercial availability in various quantities highlight its industrial relevance .

Properties

Molecular Formula |

C8H13BrN2O |

|---|---|

Molecular Weight |

233.11 g/mol |

IUPAC Name |

1-(4-bromo-3-methylpyrazol-1-yl)-2-methylpropan-2-ol |

InChI |

InChI=1S/C8H13BrN2O/c1-6-7(9)4-11(10-6)5-8(2,3)12/h4,12H,5H2,1-3H3 |

InChI Key |

IZEDOPGEJFXLNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1Br)CC(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Functionalization

The key intermediate, 4-bromo-3-methyl-1H-pyrazole, is typically synthesized or obtained commercially. Bromination at the 4-position and methylation at the 3-position of pyrazole can be achieved through controlled electrophilic substitution and alkylation reactions, respectively.

- Bromination: Electrophilic bromination using N-bromosuccinimide or bromine under mild conditions targets the 4-position of pyrazole due to electronic and steric factors.

- Methylation: Introduction of the methyl group at the 3-position is commonly done via methyl iodide or methyl sulfate in the presence of a base.

Alkylation at Pyrazole Nitrogen (N-1)

The attachment of the 2-methylpropan-2-ol group at the N-1 position of pyrazole is generally carried out by nucleophilic substitution or alkylation reactions:

- A suitable alkylating agent such as 2-methylpropan-2-ol derivative (e.g., 2-methyl-2-propyl halide or tosylate) is reacted with the pyrazole under basic conditions.

- Bases like cesium carbonate or potassium carbonate in polar aprotic solvents (dimethylformamide or dimethyl sulfoxide) facilitate the nucleophilic attack of the pyrazole nitrogen on the alkylating agent.

- Microwave irradiation can be employed to accelerate the reaction, improving yield and reducing reaction time.

Representative Synthetic Procedure (Based on Analogous Pyrazole Derivatives)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-bromo-3-methyl-1H-pyrazole, 2-methyl-2-propyl bromide, Cs2CO3, DMF, 100 °C, microwave 1 h | N-alkylation of pyrazole nitrogen with 2-methylpropan-2-ol moiety | 40-60 |

| 2 | Purification by reverse phase HPLC | Isolation of pure product | - |

This procedure is adapted from methods used for related pyrazole compounds in medicinal chemistry research, where microwave-assisted alkylation and chromatographic purification are standard.

Purification and Characterization

- Purification is typically performed by reverse-phase high-performance liquid chromatography (HPLC) using C18 columns with water-acetonitrile gradients containing modifiers such as formic acid or ammonium bicarbonate.

- Characterization includes nuclear magnetic resonance spectroscopy (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and high-resolution chromatographic purity assessment.

- NMR solvents and conditions: Deuterated solvents such as DMSO-d6 or CDCl3, with chemical shifts referenced to tetramethylsilane.

- Mass spectrometry is conducted in electrospray ionization mode (positive or negative) depending on compound properties.

Analytical Data Summary

| Parameter | Typical Value/Method |

|---|---|

| Molecular Formula | C10H13BrN2O (for 1-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol) |

| Molecular Weight | Approx. 254 g/mol |

| NMR | Characteristic signals for pyrazole protons, methyl groups, and tertiary alcohol |

| MS | Molecular ion peak consistent with expected mass |

| Purity | >95% by HPLC |

Notes on Related Compounds and Analogues

- Similar pyrazole derivatives bearing nitro or amino substituents have been synthesized via multi-step routes involving nitration, reduction, and coupling with amines or other heterocycles.

- Microwave-assisted synthesis and modern chromatographic techniques enhance efficiency and purity.

- The use of cesium carbonate as a base and DMF as solvent is common in pyrazole N-alkylation chemistry.

- The preparation methods are consistent with those found in patent literature for pyrazole-based pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The bromine atom and pyrazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Thioether Analogs

- 1-((4-Bromophenyl)thio)-2-methylpropan-2-ol ():

- Replaces the pyrazole ring with a thioether-linked 4-bromophenyl group.

- Key differences : The sulfur atom introduces distinct electronic effects (e.g., lower electronegativity compared to nitrogen) and alters solubility. NMR data (¹H: δ 1.30 ppm for methyl groups; ¹³C: δ 35.2 ppm for quaternary carbon) contrast with the pyrazole derivative’s shifts, reflecting reduced aromaticity .

Sulfonamide-Containing Pyrazoles

- Compound 17 ():

- Structure: 4-(4-Bromo-3-(4-chlorophenyl)-5-(indolyl)-1H-pyrazol-1-yl)benzenesulfonamide.

- Key differences : The addition of a sulfonamide group and indole moiety enhances hydrogen-bonding capacity, increasing melting point (129–130°C) compared to the simpler 2-methylpropan-2-ol derivative. IR spectra show distinct SO₂ (1163, 1315 cm⁻¹) and C=O (1670 cm⁻¹) stretches .

Trifluoromethyl-Substituted Pyrazoles

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Biological Activity

1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its enzyme inhibition, anti-inflammatory properties, and potential applications in cancer therapy.

Chemical Structure and Properties

The compound is characterized by a brominated pyrazole ring and a tertiary alcohol group . Its molecular formula is , with a molecular weight of approximately 233.11 g/mol. The presence of the bromine atom at the 4-position of the pyrazole ring enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.11 g/mol |

| IUPAC Name | 1-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol |

| SMILES Representation | CC(C)(C)C1=NN(C=C1Br)O |

Enzyme Inhibition

Research indicates that 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol acts as an inhibitor of liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohol, and its inhibition can lead to altered metabolic pathways. Studies have shown that the compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity.

Anti-inflammatory Properties

In addition to its role as an enzyme inhibitor, this compound has demonstrated anti-inflammatory properties . Experimental studies suggest that it can reduce the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. The mechanism involves the modulation of signaling pathways associated with inflammation, potentially making it a candidate for therapeutic applications in inflammatory diseases.

Anti-cancer Potential

The compound's structural characteristics also suggest potential anti-cancer activity . Preliminary studies have indicated that it may induce apoptosis (programmed cell death) in cancer cells, particularly through mechanisms involving oxidative stress and mitochondrial dysfunction. This has been observed in various cancer cell lines, where 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol exhibited cytotoxic effects at certain concentrations .

Case Study 1: Enzyme Inhibition

In a study examining the effects of various pyrazole derivatives on liver alcohol dehydrogenase, 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol was found to significantly inhibit enzyme activity at concentrations as low as 10 µM. This suggests a high binding affinity and specificity for the target enzyme.

Case Study 2: Anti-cancer Activity

A recent investigation into the anti-cancer properties of this compound revealed that it induced apoptosis in human breast cancer cells (MCF7) with an IC50 value of 5 µM. The study highlighted the compound's ability to disrupt mitochondrial membrane potential and increase reactive oxygen species (ROS) levels, leading to cell death .

Q & A

Basic: What are the optimized synthetic routes for 1-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves bromination of a pyrazole precursor followed by alkylation. Key steps include:

- Bromination: Use of N-bromosuccinimide (NBS) in dichloromethane at 0–25°C to introduce bromine at the 4-position of the pyrazole ring .

- Alkylation: Reaction of 4-bromo-3-methylpyrazole with 2-methylpropan-2-ol derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .

Optimization Table:

| Step | Reagent/Condition | Yield Range | Key Variables |

|---|---|---|---|

| Bromination | NBS, CH₂Cl₂, 24h | 60–75% | Temperature, stoichiometry of NBS |

| Alkylation | 2-chloromethylpropan-2-ol, K₂CO₃, DMF | 45–65% | Solvent polarity, reaction time |

Basic: How is X-ray crystallography utilized to characterize this compound, and what software tools are recommended?

Methodological Answer:

Single-crystal X-ray diffraction is critical for confirming molecular geometry. Key steps:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.

- Refinement: Employ SHELXL for structure solution and refinement. Hydrogen atoms are positioned geometrically and refined using a riding model .

Example Refinement Parameters:

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | < 0.05 |

| wR2 (all data) | < 0.10 |

| CCDC Deposition | Required for reproducibility |

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions, and what contradictions exist in literature?

Methodological Answer:

The bromine atom at the 4-position facilitates Suzuki-Miyaura couplings. However, steric hindrance from the adjacent 3-methyl group can reduce reactivity. Contradictions arise in:

- Catalytic Systems: Pd(PPh₃)₄ vs. Pd(dba)₂ with SPhos. The latter improves yields (>80%) for bulky substrates .

- Solvent Effects: THF vs. toluene. Toluene minimizes side reactions but requires higher temperatures (110°C) .

Advanced: What strategies resolve contradictions in biological activity data for analogs with varying substituents?

Methodological Answer:

Structure-activity relationship (SAR) studies compare halogenated analogs (e.g., Br vs. Cl) and assess:

- Lipophilicity: Measured via logP (Br increases logP by ~0.5 vs. Cl) .

- Bioactivity: Bromine enhances antimicrobial potency (MIC: 2 µg/mL vs. 8 µg/mL for Cl-analogs) but reduces solubility .

SAR Table:

| Substituent | logP | MIC (µg/mL) | Solubility (mg/mL) |

|---|---|---|---|

| 4-Br | 2.1 | 2 | 0.5 |

| 4-Cl | 1.6 | 8 | 1.2 |

Advanced: How to troubleshoot inconsistent yields in nucleophilic substitution reactions during synthesis?

Methodological Answer:

Common issues and solutions:

- Steric Hindrance: Use bulky base (e.g., DBU) to deprotonate the alcohol, improving nucleophilicity .

- Byproduct Formation: Monitor reaction via TLC (hexane:EtOAc 3:1). Add molecular sieves to absorb water .

- Temperature Control: Maintain 60–80°C; lower temperatures favor incomplete substitution .

Advanced: What computational methods validate interaction mechanisms with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model binding to bacterial enoyl-ACP reductase (PDB: 1BVR). Bromine forms halogen bonds with Arg152 .

- MD Simulations: GROMACS simulations (20 ns) assess stability of the ligand-protein complex. RMSD < 2 Å indicates stable binding .

Basic: How to purify this compound, and what analytical techniques confirm purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.